(R)-1-(2-Chloro-5-fluorophenyl)ethanol
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Overview
Description
®-1-(2-Chloro-5-fluorophenyl)ethanol is a chiral alcohol compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(2-Chloro-5-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired enantiomeric purity .
Industrial Production Methods
Industrial production of ®-1-(2-Chloro-5-fluorophenyl)ethanol often employs catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantiomeric excess and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(2-Chloro-5-fluorophenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of ®-1-(2-Chloro-5-fluorophenyl)ethane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include:
- ®-1-(2-Chloro-5-fluorophenyl)ethanone (oxidation)
- ®-1-(2-Chloro-5-fluorophenyl)ethane (reduction)
- Various substituted derivatives (substitution) .
Scientific Research Applications
®-1-(2-Chloro-5-fluorophenyl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Chloro-4-fluorophenyl)ethanol
- ®-1-(2-Bromo-5-fluorophenyl)ethanol
- ®-1-(2-Chloro-5-bromophenyl)ethanol .
Uniqueness
®-1-(2-Chloro-5-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(1R)-1-(2-chloro-5-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYGPNJJPRDZHO-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932642-71-1 |
Source
|
Record name | (1R)-1-(2-chloro-5-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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